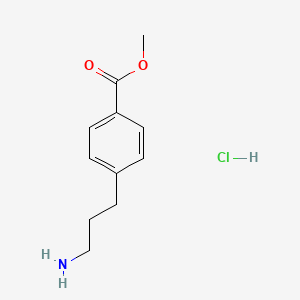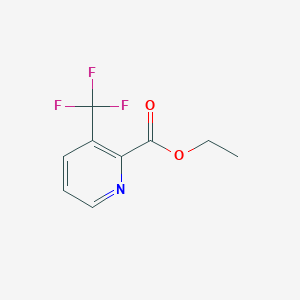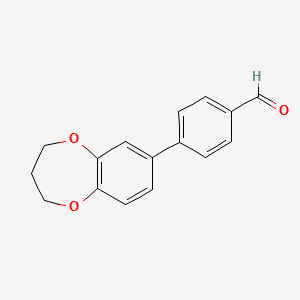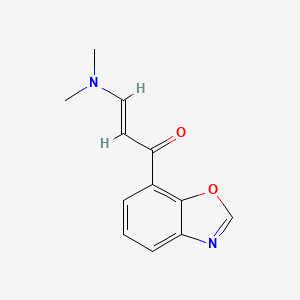![molecular formula C9H16N2O B1324974 1,4-Diazaspiro[5.5]undecan-5-one CAS No. 86047-86-1](/img/structure/B1324974.png)
1,4-Diazaspiro[5.5]undecan-5-one
説明
1,4-Diazaspiro[5.5]undecan-5-one is a chemical compound with the molecular formula C9H16N2O . It has a molecular weight of 168.24 . The IUPAC name for this compound is 1,4-diazaspiro[5.5]undecan-5-one . The InChI code for this compound is 1S/C9H16N2O/c12-8-9(11-7-6-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) .
Synthesis Analysis
The synthesis of 1,4-Diazaspiro[5.5]undecan-5-one and its analogues are useful in the preparation of pharmaceutical compounds, including for the treatment of disorders involving abnormal cellular proliferation . A new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and reported as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) .
Molecular Structure Analysis
The molecular structure of 1,4-Diazaspiro[5.5]undecan-5-one can be represented by the InChI code 1S/C9H16N2O/c12-8-9(11-7-6-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) . The compound has a molecular weight of 168.24 g/mol .
Chemical Reactions Analysis
1,4-Diazaspiro[5.5]undecan-5-one has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), which is a key enzyme involved in the metabolism of fatty acids .
Physical And Chemical Properties Analysis
1,4-Diazaspiro[5.5]undecan-5-one is a solid compound . It has a molecular weight of 168.24 g/mol .
科学的研究の応用
1,4-Diazaspiro[5.5]undecan-5-one: Scientific Research Applications
Pharmaceuticals Treatment of Cellular Proliferation Disorders: This compound is utilized in the synthesis of pharmaceuticals for treating disorders involving abnormal cellular proliferation. It serves as an intermediate in creating drugs that may help manage conditions like cancer, where cell growth regulation is crucial .
Metabolic Disorders: Obesity and Type 2 Diabetes Mellitus Research indicates that derivatives of 1,4-Diazaspiro[5.5]undecan-5-one could be effective in reducing new fatty acid synthesis, offering potential therapeutic benefits for obesity and type 2 diabetes mellitus management .
Chemical Synthesis Improved Production Processes: Innovations in the synthesis of 1,4-Diazaspiro[5.5]undecan-5-one have been developed, such as using nitromethane as a primary solvent, which could streamline production processes for pharmaceutical applications .
将来の方向性
The future directions for the research and development of 1,4-Diazaspiro[5.5]undecan-5-one are promising. The compound and its derivatives have shown potential in the treatment of chronic kidney diseases . Furthermore, the compound’s ability to act as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) suggests potential applications in the treatment of pain and mood disorders .
作用機序
Target of Action
The primary target of 1,4-Diazaspiro[5.5]undecan-5-one is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with the METTL3/METTL14 protein complex, which is responsible for installing the methyl mark in the m6A writer system . METTL3 is the catalytic unit, whereas METTL14 facilitates RNA substrate binding and stabilizes the complex .
Biochemical Pathways
The compound affects the m6A regulation machinery, which is involved in a wide array of biological processes . The m6A modification is the most prevalent one, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The compound has favorable ADME properties as physicochemical characteristics were taken into account during hit optimization
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This suggests that the compound can effectively inhibit the METTL3/METTL14 protein complex, thereby reducing the level of m6A modification in RNA.
Action Environment
The action of 1,4-Diazaspiro[5.5]undecan-5-one is influenced by the cellular environment, particularly the presence of the METTL3/METTL14 protein complex . .
特性
IUPAC Name |
1,4-diazaspiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-8-9(11-7-6-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGCDXDRKGAHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazaspiro[5.5]undecan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



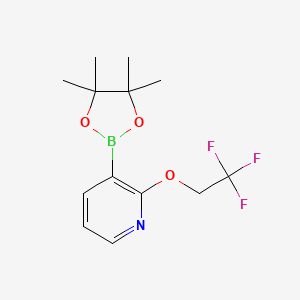

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)
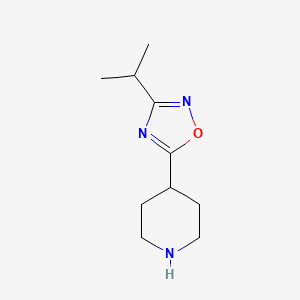
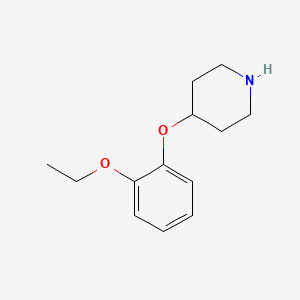
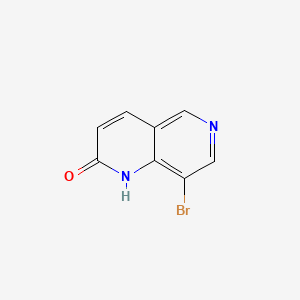
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
